(4R,4aS,7R,7aR,12bS)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
Beschreibung
6β-Naltrexol-d4 is a deuterated analog of 6β-naltrexol, a major metabolite of the opioid antagonist naltrexone. Structurally, it is characterized by the substitution of four hydrogen atoms with deuterium at specific positions, enhancing its utility as an internal standard in analytical chemistry . The parent compound, 6β-naltrexol, is a neutral opioid antagonist with high affinity for μ-opioid receptors (Ki = 94 pM) but reduced inverse agonist activity compared to naltrexone, making it a candidate for treating opioid dependence with fewer withdrawal effects .
Eigenschaften
CAS-Nummer |
1279034-32-0 |
|---|---|
Molekularformel |
C20H25NO4 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
(4R,4aS,7R,7aR,12bS)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i1D2,2D2 |
InChI-Schlüssel |
JLVNEHKORQFVQJ-YQXSLOMVSA-N |
Isomerische SMILES |
[2H][C@]12[C@](C(C[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)CC6CC6)O)([2H])[2H])([2H])O |
Kanonische SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6b-Naltrexol-d4 involves the deuteration of 6b-NaltrexolThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .
Industrial Production Methods: Industrial production of 6b-Naltrexol-d4 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 6b-Naltrexol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to naltrexone.
Reduction: Formation from naltrexone.
Substitution: Introduction of deuterium atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Deuterated reagents and solvents are employed.
Major Products:
Oxidation: Naltrexone.
Reduction: 6b-Naltrexol.
Substitution: 6b-Naltrexol-d4.
Wissenschaftliche Forschungsanwendungen
6b-Naltrexol-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry, particularly in NMR spectroscopy.
Biology: Employed in studies involving opioid receptors to understand their function and interaction with various ligands.
Industry: Utilized in the development of new pharmaceuticals and in forensic toxicology.
Wirkmechanismus
6b-Naltrexol-d4 acts as a neutral antagonist at opioid receptors, including the mu, kappa, and delta receptors. It binds to these receptors without activating them, thereby blocking the effects of opioid agonists. This mechanism is particularly useful in studying the pharmacodynamics of opioid receptors and in developing treatments for opioid addiction and related disorders .
Vergleich Mit ähnlichen Verbindungen
Molecular Properties
- Chemical Formula: C20H21D4NO4 (deuterated form) .
- Molecular Weight: 346.4 g/mol (vs. 343.42 g/mol for non-deuterated 6β-naltrexol) .
- CAS Number: 49625-89-0 (non-deuterated); 1279034-32-0 (deuterated variants) .
Comparison with Structurally Similar Compounds
Naltrexone
Naltrexone is the parent compound of 6β-naltrexol and a potent μ-opioid receptor antagonist with inverse agonist activity.
Key Findings :
6α-Naltrexol
6α-Naltrexol is a stereoisomer of 6β-naltrexol, differing in the hydroxyl group orientation at the C6 position.
| Property | 6α-Naltrexol | 6β-Naltrexol |
|---|---|---|
| μ-Opioid Affinity | 420 pM | 94 pM |
| In Vivo Potency | Intermediate | Low |
| Metabolic Profile | Minor metabolite | Major metabolite |
Key Findings :
Deuterated Analogs (e.g., 6β-Naltrexol-d3)
Other deuterated variants, such as 6β-naltrexol-d3, serve similar analytical purposes but differ in deuterium substitution patterns.
| Property | 6β-Naltrexol-d3 | 6β-Naltrexol-d4 |
|---|---|---|
| Molecular Formula | C20H22D3NO4 | C20H21D4NO4 |
| Application | LC-MS/MS internal standard | HPLC internal standard |
| Purity | >98% | Qualified per ISO 17034 |
Pharmacokinetic and Analytical Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
